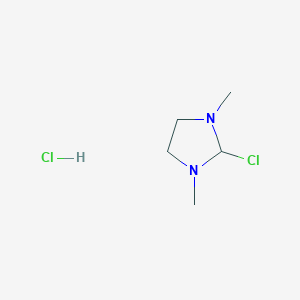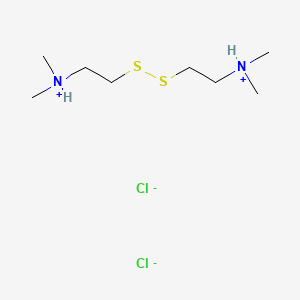
2-chloro-1,3-dimethylimidazolidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Tetric EvoCeram involves advanced tandem mass spectrometry techniques, primarily collision-induced dissociation (CID), to unveil structural details of metabolites and lipids . This method allows for the precise characterization of the composite’s molecular structure.
Industrial Production Methods: The industrial production of Tetric EvoCeram involves the use of nanotechnology to enhance the composite’s properties. This includes the incorporation of nanofillers to improve wear resistance and reduce shrinkage. The production process also involves the use of light-curing techniques to ensure the composite’s durability and stability .
Análisis De Reacciones Químicas
Types of Reactions: Tetric EvoCeram undergoes various chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion . These reactions are essential for the composite’s performance and stability.
Common Reagents and Conditions: The common reagents used in the reactions involving Tetric EvoCeram include halogenated hydrocarbons, manganese catalysts, and magnesium metal . These reagents facilitate the composite’s chemical reactions under specific conditions, such as mechanical grinding and light-curing.
Major Products Formed: The major products formed from the chemical reactions of Tetric EvoCeram include highly durable and wear-resistant composites with excellent color adjustment properties .
Aplicaciones Científicas De Investigación
Tetric EvoCeram has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used for the structural characterization of metabolites and lipids . In biology, it is used for the phenotypic characterization of bioactive metabolites . In medicine, it is used as a dental composite for restorative procedures . In industry, it is used for the production of durable and wear-resistant materials .
Mecanismo De Acción
The mechanism of action of Tetric EvoCeram involves the use of nanotechnology to enhance its properties. The composite’s molecular targets include the structural integrity and biophysical properties of cell membranes . The pathways involved in its mechanism of action include the reduction of shrinkage and stress, as well as the improvement of wear resistance and color adjustment .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Tetric EvoCeram include other nanohybrid composites such as Filtek Supreme and Estelite Sigma Quick . These composites also use nanotechnology to enhance their properties and are used in similar applications.
Uniqueness: Tetric EvoCeram stands out due to its advanced filler technology, which provides long-lasting polish and excellent wear resistance . Its nano-hybrid color adjustment also ensures an ideal match, making it a preferred choice for dental restorative procedures .
Propiedades
IUPAC Name |
2-chloro-1,3-dimethylimidazolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN2.ClH/c1-7-3-4-8(2)5(7)6;/h5H,3-4H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGPVKSKKYIJCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1Cl)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(C1Cl)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate](/img/structure/B7949919.png)
![Benzhydryl (6R,7S)-7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7949920.png)
![(8S,10S)-10-{[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione hydrochloride](/img/structure/B7949922.png)






